molecular formula C22H23N3O3S B2411559 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897485-77-7

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2411559
CAS RN: 897485-77-7
M. Wt: 409.5
InChI Key: DBJXFYOPMZXRNN-UHFFFAOYSA-N
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Description

“(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a chemical compound with the molecular formula C13H16N2O3 . It has a molecular weight of 248.28 g/mol . The IUPAC name for this compound is 2,3-dihydro-1,4-benzodioxin-3-yl (piperazin-1-yl)methanone .


Synthesis Analysis

The synthesis of this compound seems to be complex and involves multiple steps . The process may involve the formation of 1,4-dioxane via pyrocatechol, bromation, and cleavage of the methyl group with LiOH, followed by the formation of an acetyl chloride piperidine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: C1CN(CC1)C(=O)C2COC3=CC=CC=C3O2 . This representation provides a way to visualize the compound’s structure .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point between 178-190°C . The IR spectrum shows peaks at 1599 (C=N), 1245 (C-O), 1441, 1403, 1294 (C=C), and 2319-3052 (C-H) cm^-1 . The 1H-NMR and 13C-NMR spectra provide further details about the compound’s structure .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-14-7-8-15(2)20-19(14)23-22(29-20)25-11-9-24(10-12-25)21(26)18-13-27-16-5-3-4-6-17(16)28-18/h3-8,18H,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJXFYOPMZXRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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